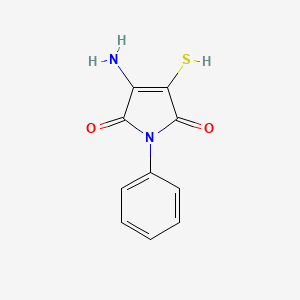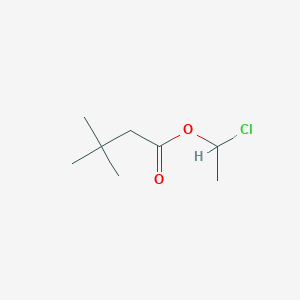
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- is a compound belonging to the purine family. It is known for its complex structure and diverse applications in various scientific fields. The compound has a molecular formula of C18H23N5O2 and a molecular weight of 341.4075 .
Vorbereitungsmethoden
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves several steps. One common method includes the reaction of theophylline with phenylethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods often involve large-scale synthesis using automated reactors. These reactors maintain precise temperature and pressure conditions to ensure high yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to remove impurities .
Analyse Chemischer Reaktionen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide. This reaction typically occurs at elevated temperatures and results in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions often produce reduced forms of the compound with altered functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- has numerous applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes. It is used in assays to investigate enzyme activity and receptor binding.
Medicine: The compound has shown promise in the treatment of certain medical conditions. It is being explored for its potential as an anti-inflammatory and anti-cancer agent.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as phosphodiesterases, which play a role in cellular signaling pathways. By inhibiting these enzymes, the compound can modulate the levels of cyclic nucleotides, leading to various physiological effects .
Additionally, the compound may interact with receptors on the cell surface, influencing signal transduction and gene expression. These interactions can result in anti-inflammatory, anti-proliferative, and pro-apoptotic effects, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- can be compared with other similar compounds, such as:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases. It shares a similar purine structure but lacks the phenylethyl group.
Caffeine: A stimulant found in coffee and tea. It has a similar core structure but differs in its functional groups.
Theobromine: Found in cocoa and chocolate, it has a similar structure but with different substituents.
The uniqueness of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-8-(2-phenylethyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
126235-09-4 |
|---|---|
Molekularformel |
C15H16N4O2 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
1,3-dimethyl-8-(2-phenylethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O2/c1-18-13-12(14(20)19(2)15(18)21)16-11(17-13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YUCOATRZVINCPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Methylsulfanyl)methyl]-2-(phenylsulfanyl)benzene](/img/structure/B14297017.png)
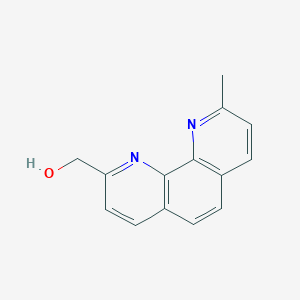
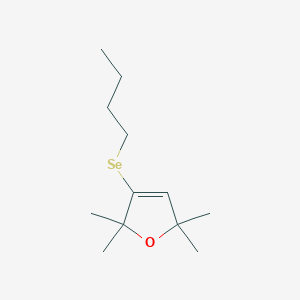

![9-[3-(3,4-Dimethoxyphenyl)propyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14297038.png)

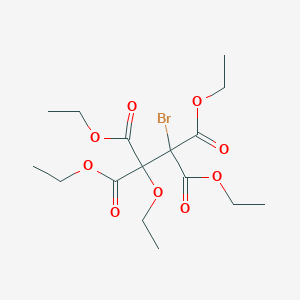
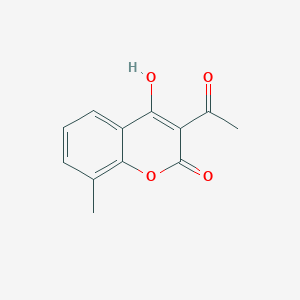
![1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]](/img/structure/B14297053.png)
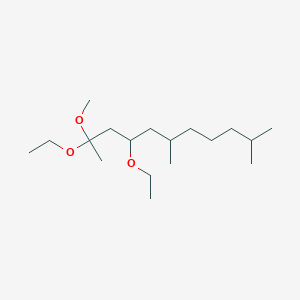
![N-Butyl-N-[2-(trimethoxysilyl)ethyl]butan-1-amine](/img/structure/B14297061.png)
